molecular formula C12H7Cl3O B13349135 2-Chloro-6-(2,5-dichlorophenyl)phenol CAS No. 67651-38-1

2-Chloro-6-(2,5-dichlorophenyl)phenol

Cat. No.: B13349135
CAS No.: 67651-38-1
M. Wt: 273.5 g/mol
InChI Key: AXBCPSCURGDNHD-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,5-dichlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of three chlorine atoms attached to a phenol ring, making it a trichlorophenol derivative. It is a colorless solid with a distinct chemical structure that finds applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives. For instance, starting with 2,5-dichlorophenol, further chlorination at the ortho position relative to the hydroxyl group can yield the desired compound. This process typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes. One method includes the initial formation of 2,5-dichlorophenol, followed by selective chlorination to introduce the third chlorine atom. This process can be optimized for yield and purity by controlling reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-(2,5-dichlorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,5-dichlorophenyl)phenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic functions and disruption of cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2,5-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .

Properties

CAS No.

67651-38-1

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

2-chloro-6-(2,5-dichlorophenyl)phenol

InChI

InChI=1S/C12H7Cl3O/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6,16H

InChI Key

AXBCPSCURGDNHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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